Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate
Description
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate is a fluorinated ester featuring a 2,6-dichloropyridine core linked to a difluoroacetate moiety. The pyridine ring’s electron-withdrawing chlorine substituents enhance electrophilicity, while the difluoro group on the acetate backbone contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIOBTDVFUSGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC(=C1)Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate typically involves the reaction of 2,6-dichloropyridine with ethyl difluoroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoroacetate group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced difluoroacetate derivatives.
Scientific Research Applications
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
- Structural Differences : Replaces the pyridine ring with a 2,5-dichlorophenyl group. The absence of a nitrogen atom reduces polarity and hydrogen-bonding capacity.
Physicochemical Properties :
- Functional Impact : The pyridine derivative may exhibit better aqueous solubility and altered binding kinetics compared to the phenyl analog, making it preferable in polar environments .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Differences: Features a pyrimidine ring with a thietan-3-yloxy substituent and a thioether linkage.
- Key Contrasts :
- Reactivity : The thioether in this compound may undergo oxidation more readily than the stable C-F bonds in the target molecule.
- Bioavailability : Higher topological polar surface area (TPSA) due to pyrimidine and thietane groups could reduce membrane permeability compared to the dichloropyridine derivative .
Methyl Esters with Amino-Substituted Aromatic Groups
- Example: Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride.
- Structural Differences: Incorporates an amino group and a chiral center, enabling hydrogen bonding and enantioselective interactions.
Fluorination and Chlorination Effects
- Fluorine’s Role : The difluoroacetate group in the target compound improves metabolic stability and electron-withdrawing effects, aligning with trends observed in fluorinated pharmaceuticals .
- Chlorine Positioning : 2,6-Dichloro substitution on pyridine creates a symmetric electronic environment, favoring π-stacking interactions in protein binding. In contrast, 2,5-dichloro substitution on phenyl (as in ’s compound) may lead to asymmetric charge distribution, altering binding affinities .
Biological Activity
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with two chlorine atoms and a difluoroacetate group. The synthesis typically involves the reaction of 2,6-dichloropyridine with ethyl difluoroacetate in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as DMF or DMSO at elevated temperatures.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have tested various derivatives against a range of microorganisms including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. These studies often employ methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays to evaluate effectiveness .
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways and the induction of apoptosis in malignant cells. Further research is necessary to elucidate the precise molecular targets involved.
Cytotoxicity and Safety Profile
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while it exhibits biological activity against pathogens and cancer cells, its cytotoxic effects on normal cells require careful evaluation. The balance between efficacy and safety is critical for potential therapeutic applications .
Study 1: Antimicrobial Efficacy
A study focused on synthesizing various derivatives of ethyl 2-(2-pyridylacetate) highlighted the antimicrobial properties of related compounds. The synthesized derivatives were tested against multiple pathogens, showing promising results particularly against Gram-positive bacteria. The study utilized NMR and X-ray crystallography to confirm structures and assess biological activity .
Study 2: Anticancer Mechanisms
Another research effort evaluated the anticancer effects of pyridine derivatives including this compound. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This study emphasizes the need for further investigation into the specific pathways affected by these compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Ethyl 2-(5-bromopyridin-3-yl) - | Structure | Antimicrobial |
| Ethyl 2-(pyridin-3-yl) - | Structure | Anticancer |
The structural differences among these compounds significantly influence their biological activities. This compound's unique substitution pattern contributes to its distinct properties compared to other pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
